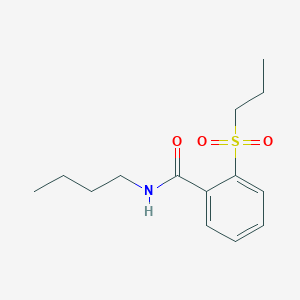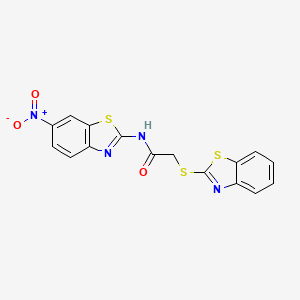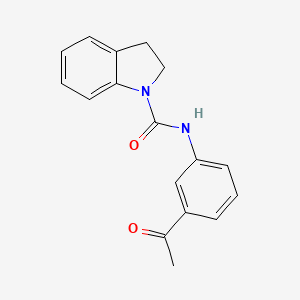
N-butyl-2-(propylsulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-butyl-2-(propylsulfonyl)benzamide, also known as BPBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BPBA is a sulfonamide derivative that has been synthesized through a multistep reaction process.
Mécanisme D'action
The mechanism of action of N-butyl-2-(propylsulfonyl)benzamide is not fully understood. However, it has been suggested that this compound inhibits the activity of enzymes by binding to their active sites. This compound has also been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been found to inhibit the activity of carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. This compound has also been found to inhibit the activity of metalloproteinases, which are involved in the breakdown of extracellular matrix proteins. Additionally, this compound has been found to inhibit the activity of β-lactamases, which are enzymes that can break down certain antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
N-butyl-2-(propylsulfonyl)benzamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It has also been found to have low toxicity levels, making it a safe compound to work with. However, this compound has some limitations for lab experiments. It has been found to be insoluble in water, which can make it difficult to work with in aqueous solutions. Additionally, this compound has been found to have low bioavailability, which can limit its effectiveness in vivo.
Orientations Futures
There are several future directions for the study of N-butyl-2-(propylsulfonyl)benzamide. One potential direction is the development of this compound-based fluorescent probes for the detection of metal ions. Another potential direction is the study of this compound's potential use as an anti-cancer agent. Additionally, the study of this compound's mechanism of action could lead to the development of new enzyme inhibitors. Finally, the development of new synthesis methods for this compound could lead to the production of more efficient and effective compounds.
Méthodes De Synthèse
The synthesis of N-butyl-2-(propylsulfonyl)benzamide involves a multistep reaction process. The first step involves the reaction of N-butyl-4-nitrobenzenesulfonamide with propyl magnesium bromide to form N-butyl-4-(propylsulfanyl)benzenesulfonamide. The second step involves the reaction of N-butyl-4-(propylsulfanyl)benzenesulfonamide with thionyl chloride to form N-butyl-4-(propylsulfonyl)benzenesulfonamide. The final step involves the reaction of N-butyl-4-(propylsulfonyl)benzenesulfonamide with 4-aminobenzamide to form this compound.
Applications De Recherche Scientifique
N-butyl-2-(propylsulfonyl)benzamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to have inhibitory effects on several enzymes, including carbonic anhydrase, metalloproteinases, and β-lactamases. This compound has also been studied for its potential use as an anti-cancer agent, as it has been found to inhibit the growth of several cancer cell lines. Additionally, this compound has been studied for its potential use as a fluorescent probe for the detection of metal ions.
Propriétés
IUPAC Name |
N-butyl-2-propylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3S/c1-3-5-10-15-14(16)12-8-6-7-9-13(12)19(17,18)11-4-2/h6-9H,3-5,10-11H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVZLMQKKGVKIRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC=CC=C1S(=O)(=O)CCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl [4-(difluoromethyl)-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B4876508.png)


![N-{3-[(cyclopentylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}tetrahydro-2-furancarboxamide](/img/structure/B4876525.png)
![2-{[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydro-2-pyrimidinyl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4876531.png)
![N-[4-(1-pyrrolidinylcarbonyl)phenyl]isonicotinamide](/img/structure/B4876536.png)
![methyl 2-[(5-bromo-2-furoyl)amino]-3-(4-methoxyphenyl)acrylate](/img/structure/B4876542.png)

![7-(carboxymethyl)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-7-ium bromide](/img/structure/B4876553.png)
![N,N-dimethyl-N'-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1,3-propanediamine](/img/structure/B4876556.png)
![2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B4876571.png)
![ethyl 2-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4876577.png)
![N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B4876584.png)
![N-benzyl-2-{4-[(dimethylamino)sulfonyl]phenoxy}acetamide](/img/structure/B4876587.png)
